N-(1-hydroxy-1-phenylpropan-2-yl)-3-methoxy-2-methyl-3-pyrrolidin-2-ylpropanamide;hydrochloride
Description
N-(1-hydroxy-1-phenylpropan-2-yl)-3-methoxy-2-methyl-3-pyrrolidin-2-ylpropanamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxyl group, a phenyl group, a methoxy group, and a pyrrolidine ring, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
Molecular Formula |
C18H29ClN2O3 |
|---|---|
Molecular Weight |
356.9 g/mol |
IUPAC Name |
N-(1-hydroxy-1-phenylpropan-2-yl)-3-methoxy-2-methyl-3-pyrrolidin-2-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C18H28N2O3.ClH/c1-12(17(23-3)15-10-7-11-19-15)18(22)20-13(2)16(21)14-8-5-4-6-9-14;/h4-6,8-9,12-13,15-17,19,21H,7,10-11H2,1-3H3,(H,20,22);1H |
InChI Key |
SLLIOFGFGYMWNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1CCCN1)OC)C(=O)NC(C)C(C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-1-phenylpropan-2-yl)-3-methoxy-2-methyl-3-pyrrolidin-2-ylpropanamide;hydrochloride typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include benzoyl chloride derivatives, protected aminophenols, and tert-butyloxycarbonyl (Boc) protecting groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-1-phenylpropan-2-yl)-3-methoxy-2-methyl-3-pyrrolidin-2-ylpropanamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N-(1-hydroxy-1-phenylpropan-2-yl)-3-methoxy-2-methyl-3-pyrrolidin-2-ylpropanamide;hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-1-phenylpropan-2-yl)-3-methoxy-2-methyl-3-pyrrolidin-2-ylpropanamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylformamide
- N-(1-hydroxy-1-phenylpropan-2-yl)benzamide
Uniqueness
N-(1-hydroxy-1-phenylpropan-2-yl)-3-methoxy-2-methyl-3-pyrrolidin-2-ylpropanamide;hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
